2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 851412-19-6
Cat. No.: VC7132375
Molecular Formula: C24H19F3N2O2S
Molecular Weight: 456.48
* For research use only. Not for human or veterinary use.
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide - 851412-19-6](/images/structure/VC7132375.png)
Specification
CAS No. | 851412-19-6 |
---|---|
Molecular Formula | C24H19F3N2O2S |
Molecular Weight | 456.48 |
IUPAC Name | 2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Standard InChI | InChI=1S/C24H19F3N2O2S/c25-24(26,27)31-19-12-10-18(11-13-19)28-23(30)16-32-22-15-29(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,28,30) |
Standard InChI Key | SEVLPSFXVIVDJQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide, reflects its three primary components:
-
A 1-benzylindole moiety at position 3 of the indole ring.
-
A sulfanyl (-S-) linker connecting the indole to an acetamide group.
-
A 4-(trifluoromethoxy)phenyl substituent on the acetamide’s nitrogen atom .
The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, potentially improving membrane permeability and target binding . The indole core, a common pharmacophore in bioactive molecules, contributes to interactions with enzymatic pockets, as seen in viral polymerase inhibition .
Key Structural Data:
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves multi-step reactions:
-
Indole Functionalization:
-
Acetamide Formation:
A representative scheme is illustrated below:
Scheme 1: Synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide .
-
Indole → 3-thioindole (using P₂S₅).
-
Benzylation → 1-benzyl-3-thioindole.
-
Hydrolysis → Thioacetic acid intermediate.
-
Amidation → Final product.
Structural Analogues and SAR Insights
Modifications to the benzyl or trifluoromethoxy groups significantly impact biological activity:
-
Benzyl Substitution: N-Benzyl derivatives exhibit enhanced RdRp inhibition compared to N-phenyl analogues, likely due to improved hydrophobic interactions .
-
Trifluoromethoxy Position: Para-substitution on the phenyl ring optimizes steric compatibility with viral polymerase active sites .
Pharmacological Activity and Mechanisms
Antiviral Activity Against SARS-CoV-2
This compound belongs to a class of 2-((indol-3-yl)thio)-N-benzyl-acetamides identified as potent SARS-CoV-2 RdRp inhibitors . In a cell-based Gluc assay, structural analogues demonstrated:
-
Resistance to Exoribonuclease Proofreading: Unlike nucleotide analogues (e.g., Remdesivir), these compounds evade viral exonuclease-mediated degradation, enhancing therapeutic durability .
Table 1: Comparative Antiviral Activity of Selected Analogues .
Compound | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
---|---|---|
6-72-2a | 1.41 | >100 |
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | Data pending | >100 (predicted) |
Remdesivir | 0.77 | >10 |
Note: Direct data for the reviewed compound is limited, but its structural similarity to 6-72-2a suggests comparable efficacy .
Putative Mechanism of Action
The compound inhibits RdRp by:
-
Binding to the Palm Domain: The indole and benzyl groups occupy hydrophobic pockets near the polymerase active site, disrupting nucleotide incorporation .
-
Chelating Mg²⁺ Ions: The sulfanyl and carbonyl groups may coordinate divalent cations essential for catalytic activity .
Future Directions and Applications
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume